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molecular formula C12H9BrO3 B8352326 4-(bromoacetyl)-7-methyl-2H-chromen-2-one

4-(bromoacetyl)-7-methyl-2H-chromen-2-one

Cat. No. B8352326
M. Wt: 281.10 g/mol
InChI Key: WEBMZYNFLJPFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960409B2

Procedure details

To a solution of 4-(1-ethoxyvinyl)-7-methyl-2H-chromen-2-one (1.56 g, 6.77 mmol) in THF-water (27.5 mL, 10/1 mixture), N-bromosuccinimide (1.33 g, 7.45 mmol) was added. The reaction was then stirred at room temperature. After 3 hours stirring, toluene was added and the crude mixture was evaporated under reduced pressure. The crude residue obtained was purified by column chromatography (EtOAc/hexanes, 30:70) to afford the title compound. 1H NMR (400 MHz, acetone-d6): 7.71 (d, 1H), 7.24 (s, 1H), 7.22 (d, 1H), 6.94 (s, 1H), 4.90 (s, 2H), 2.50 (s, 3H).
Name
4-(1-ethoxyvinyl)-7-methyl-2H-chromen-2-one
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:15]2[C:10](=[CH:11][C:12]([CH3:16])=[CH:13][CH:14]=2)[O:9][C:8](=[O:17])[CH:7]=1)=[CH2:5])C.[Br:18]N1C(=O)CCC1=O.C1(C)C=CC=CC=1>C1COCC1.O>[Br:18][CH2:3][C:4]([C:6]1[C:15]2[C:10](=[CH:11][C:12]([CH3:16])=[CH:13][CH:14]=2)[O:9][C:8](=[O:17])[CH:7]=1)=[O:5] |f:3.4|

Inputs

Step One
Name
4-(1-ethoxyvinyl)-7-methyl-2H-chromen-2-one
Quantity
1.56 g
Type
reactant
Smiles
C(C)OC(=C)C1=CC(OC2=CC(=CC=C12)C)=O
Name
Quantity
1.33 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
27.5 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 3 hours stirring
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the crude mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (EtOAc/hexanes, 30:70)

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC(OC2=CC(=CC=C12)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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